molecular formula C26H35N5O2 B2703133 6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(tert-butyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 1171955-19-3

6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(tert-butyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B2703133
CAS No.: 1171955-19-3
M. Wt: 449.599
InChI Key: BOHNIPSCJZXLAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(tert-butyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a synthetic organic compound that belongs to the class of pyrazolopyridazinones. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(tert-butyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one typically involves multi-step organic reactions. The starting materials often include substituted pyrazoles and pyridazines, which undergo various chemical transformations such as alkylation, acylation, and cyclization.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(tert-butyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activity, including enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic agent for treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(tert-butyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyridazinones and related heterocyclic compounds. Examples include:

  • 6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(tert-butyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-1-tert-butyl-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N5O2/c1-18(2)23-21-16-27-31(26(3,4)5)24(21)25(33)30(28-23)17-22(32)29-13-11-20(12-14-29)15-19-9-7-6-8-10-19/h6-10,16,18,20H,11-15,17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHNIPSCJZXLAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.